Viniferin
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Overview
Description
Viniferin is a resveratrol derivative, a type of stilbenoid synthesized by plants as a defense mechanism in response to microbial attack, toxins, infections, or UV radiation . Different forms of this compound exist, including alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) . These forms exhibit a range of important biological activities and have several possible applications in clinical research and future drug development .
Scientific Research Applications
Viniferin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential as a natural preservative . In biology, this compound is investigated for its role in plant defense mechanisms and its potential to enhance plant resistance to pathogens . In medicine, this compound is explored for its anti-inflammatory, anti-cancer, and neuroprotective properties . It is also used in the cosmetic industry for its potential anti-aging effects .
Preparation Methods
Viniferin can be synthesized through various methods. One common approach involves the oxidative coupling of resveratrol. This process can be catalyzed by enzymes such as peroxidases or laccases . Industrial production methods often involve the extraction of this compound from plant sources, particularly from Vitis vinifera (grapevine), using techniques like maceration and Soxhlet extraction . The conditions of these extraction techniques, including temperature and light exposure, significantly affect the yield and stability of this compound .
Chemical Reactions Analysis
Viniferin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include various this compound derivatives, such as glucuronides and sulfates . These derivatives are often characterized using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The mechanism of action of viniferin involves its interaction with various molecular targets and pathways. This compound exhibits strong activities against inflammatory and oxidative stress by modulating the activity of enzymes involved in these processes . It also induces apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Viniferin is often compared with other resveratrol derivatives, such as resveratrol itself, pterostilbene, and piceatannol . While all these compounds exhibit antioxidant and anti-inflammatory properties, this compound is unique due to its higher potency and stability . Similar compounds include alpha-viniferin, beta-viniferin, delta-viniferin, epsilon-viniferin, gamma-viniferin, R-viniferin (vitisin A), and R2-viniferin (vitisin B) .
Properties
Molecular Formula |
C28H22O6 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[(2R,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28-/m0/s1 |
InChI Key |
FQWLMRXWKZGLFI-PAKBJIOWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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